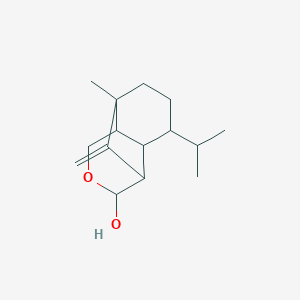

Prehelminthosporol

Description

Properties

IUPAC Name |

1-methyl-2-methylidene-9-propan-2-yl-5-oxatricyclo[5.4.0.03,8]undecan-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O2/c1-8(2)10-5-6-15(4)9(3)12-13(10)11(15)7-17-14(12)16/h8,10-14,16H,3,5-7H2,1-2,4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVFULFDTCDRKNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC2(C3C1C(C2=C)C(OC3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80936611 | |

| Record name | 8-Methyl-9-methylidene-5-(propan-2-yl)octahydro-1H-4,8-methano-2-benzopyran-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80936611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1619-13-2 | |

| Record name | Prehelminthosporol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001619132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Methyl-9-methylidene-5-(propan-2-yl)octahydro-1H-4,8-methano-2-benzopyran-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80936611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Enigmatic Phytotoxin: A Technical Guide to the Discovery and Isolation of Prehelminthosporol

Abstract

Prehelminthosporol, a sesquiterpenoid secondary metabolite, stands as a pivotal molecule in the study of plant-pathogen interactions. Produced by the ubiquitous fungus Bipolaris sorokiniana, this phytotoxin plays a significant role in the virulence of the pathogen, which is responsible for a variety of devastating diseases in cereal crops. This in-depth technical guide provides a comprehensive overview of the discovery, isolation, structural elucidation, and biological activities of this compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes decades of research, offering both historical context and detailed, field-proven methodologies. We delve into the causality behind experimental choices, providing a self-validating framework for the protocols described. Furthermore, this guide presents the recently elucidated biosynthetic pathway of this compound, offering new avenues for research and potential for targeted agricultural and therapeutic applications.

Introduction: The Significance of this compound

This compound is a member of the seco-sativene class of sesquiterpenoids, characterized by a unique bicyclo[3.2.1]octane core. Its discovery was a significant milestone in understanding the chemical arsenal employed by phytopathogenic fungi to overcome host plant defenses. The producing organism, Bipolaris sorokiniana (with its teleomorph Cochliobolus sativus and synonym Helminthosporium sativum), is a notorious pathogen of cereals like barley and wheat, causing diseases such as spot blotch, root rot, and seedling blight[1][2].

This compound is considered a non-host-specific phytotoxin, meaning it can elicit a toxic response in a broad range of plant species, not just the primary host of the fungus[1][2]. Its amphiphilic nature is key to its primary mode of action: the disruption of cell membranes, leading to electrolyte leakage and eventual cell death[1][3]. This disruption is a crucial first step in the infection process, weakening the plant's defenses and paving the way for fungal colonization. Beyond its role in pathogenesis, this compound has also demonstrated antimicrobial properties, inhibiting the growth of some gram-positive bacteria and even other fungi[1].

The study of this compound and its analogues is not merely an academic exercise. A deeper understanding of its biosynthesis and mode of action can inform the development of novel fungicides, and the unique structure of this sesquiterpenoid may serve as a scaffold for the development of new therapeutic agents.

Discovery and Biological Source

The journey to understanding the chemical basis of the diseases caused by Helminthosporium sativum began with the observation that culture filtrates of the fungus could induce disease symptoms in host plants[4]. This pointed towards the production of extracellular toxins. Early work by de Mayo and colleagues in the 1960s led to the isolation of related sesquiterpenoids, such as helminthosporal, from fungal cultures[5]. It was later discovered that helminthosporal was actually an artifact formed from a less stable precursor during the isolation process[6].

This precursor was eventually identified as this compound. The definitive isolation and characterization of this compound as the major and most active phytotoxin from Bipolaris sorokiniana was a culmination of research that highlighted its central role in the fungus's virulence[3]. It is produced in significant quantities, ranging from 1.2 to 2.1 µg per mg of dry fungal tissue, and is found in the hyphae, conidia, and the surrounding culture medium[3]. The release of this compound from germinating spores is thought to be a key factor in the initial stages of plant infection[7].

Isolation and Purification of this compound

The isolation of this compound from fungal cultures requires a multi-step approach designed to separate this moderately polar sesquiterpenoid from a complex mixture of other metabolites. The following protocol is a synthesis of methodologies reported in the literature, providing a robust workflow from fungal culture to purified compound.

Fungal Culture and Extraction

The production of this compound is initiated by culturing a high-yielding strain of Bipolaris sorokiniana.

Experimental Protocol: Fungal Culture and Extraction

-

Inoculation and Culture: Inoculate a suitable liquid medium, such as Potato Dextrose Broth (PDB), with a fresh culture of Bipolaris sorokiniana. Incubate the culture for 10-15 days at approximately 25°C with shaking to ensure adequate aeration and mycelial growth.

-

Harvesting: After the incubation period, separate the fungal mycelium from the culture broth by filtration through cheesecloth or a similar filter.

-

Solvent Extraction:

-

Culture Filtrate: Perform a liquid-liquid extraction of the culture filtrate using an organic solvent. Diethyl ether or ethyl acetate are effective choices. Extract the filtrate three times with an equal volume of the chosen solvent to ensure maximum recovery of this compound.

-

Mycelium: The mycelium can also be extracted to recover intracellular this compound. Lyophilize the mycelium to dryness, then grind it to a fine powder. Extract the powdered mycelium with a suitable solvent like methanol or a chloroform/methanol mixture.

-

-

Concentration: Combine the organic extracts and remove the solvent under reduced pressure using a rotary evaporator to yield a crude extract.

Purification Workflow

The crude extract contains a multitude of compounds. A multi-step chromatographic purification is necessary to isolate this compound to a high degree of purity.

Caption: A generalized workflow for the purification of this compound.

Experimental Protocol: Flash Chromatography

Flash chromatography on silica gel is an effective first step to separate this compound from highly polar and non-polar impurities.

-

Column Packing: Pack a glass column with silica gel (230-400 mesh) using a slurry method with a non-polar solvent like hexane.

-

Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dried silica-adsorbed sample onto the top of the column.

-

Elution: Elute the column with a gradient of increasing polarity. A common solvent system is a gradient of ethyl acetate in hexane. Start with 100% hexane and gradually increase the concentration of ethyl acetate.

-

Fraction Collection: Collect fractions of the eluent and monitor their composition using Thin Layer Chromatography (TLC). The fractions containing this compound can be identified by comparing their Rf value to a known standard or by bioassay.

-

Pooling and Concentration: Combine the fractions containing this compound and evaporate the solvent.

Experimental Protocol: Preparative High-Performance Liquid Chromatography (HPLC)

For final purification, preparative reversed-phase HPLC is employed.

-

Column and Mobile Phase: Use a C18 reversed-phase preparative HPLC column. The mobile phase typically consists of a mixture of methanol and water or acetonitrile and water.

-

Method Development: Develop a suitable elution method on an analytical scale first to determine the optimal gradient and retention time for this compound.

-

Purification: Dissolve the enriched fraction from the flash chromatography in the initial mobile phase and filter it through a 0.45 µm filter. Inject the sample onto the preparative HPLC system.

-

Fraction Collection: Collect the fraction corresponding to the this compound peak as determined by UV detection (typically around 210 nm).

-

Final Processing: Evaporate the solvent from the collected fraction to obtain pure this compound. The purity can be confirmed by analytical HPLC and spectroscopic methods.

Structural Elucidation

The structure of this compound was determined using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This compound (C₁₅H₂₂O₂) exists as a mixture of epimers at the hemiacetal carbon[1].

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable methods. The expected molecular ion peak [M+H]⁺ would be at m/z 235.1698.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H and ¹³C NMR Data for this compound

The following table presents predicted ¹H and ¹³C NMR chemical shifts for the major epimer of this compound. These values are estimations and should be used as a guide for spectral interpretation.

| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity |

| 1 | 45.2 | 1.85 | m |

| 2 | 28.1 | 1.60, 1.75 | m |

| 3 | 35.4 | 1.55, 1.90 | m |

| 4 | 138.9 | - | - |

| 5 | 125.1 | 5.40 | br s |

| 6 | 48.3 | 2.10 | m |

| 7 | 42.1 | 1.95 | m |

| 8 | 36.5 | 1.45, 1.65 | m |

| 9 | 102.3 | 5.25 | d |

| 10 | 40.8 | 2.20 | m |

| 11 | 21.3 | 0.95 | d |

| 12 | 21.5 | 0.98 | d |

| 13 | 68.7 | 3.60, 3.80 | m |

| 14 | 18.9 | 1.70 | s |

| 15 | 205.4 | 9.75 | s |

Note: Predicted values are for illustrative purposes. Actual chemical shifts may vary depending on the solvent and other experimental conditions.

Biosynthesis of this compound

The biosynthesis of sesquiterpenoids begins with the cyclization of farnesyl pyrophosphate (FPP). For many years, the specific enzymatic steps leading to this compound were not fully understood. However, recent research has elucidated the key enzymes involved in its formation from the precursor sativene.

The biosynthetic pathway involves a three-enzyme cassette:

-

SatA (Terpene Cyclase): This enzyme catalyzes the cyclization of FPP to form the tricyclic sesquiterpene, sativene.

-

SatB (CYP450 Monooxygenase): This cytochrome P450 enzyme performs oxidative cleavage of sativene, leading to the formation of the characteristic bicyclo[3.2.1]octane skeleton of the seco-sativene class.

-

SatC (Reductase): This reductase acts on the product of SatB, mediating a regioselective reduction and subsequent hemiacetal ring closure to yield this compound.

Caption: The elucidated biosynthetic pathway of this compound.

Biological Activities of this compound

The biological activities of this compound are multifaceted, with its phytotoxic effects being the most studied.

Phytotoxicity

This compound exhibits a range of phytotoxic effects on plants, including:

-

Growth Inhibition: At higher concentrations (10⁻³ to 10⁻⁴ M), it inhibits the growth of wheat coleoptiles[1].

-

Growth Promotion: Interestingly, at lower concentrations (10⁻⁵ M), it can promote wheat coleoptile growth, suggesting a hormonal effect[1].

-

Lesion Formation: It causes lesions on leaves that resemble those of a fungal infection[1].

-

Other Symptoms: It can also induce leaf bending, stunting, and chlorosis in various plant species[1].

The primary mechanism of its phytotoxicity is the disruption of cell membrane integrity, leading to leakage of cellular contents[1][2].

Antimicrobial Activity

This compound has been shown to inhibit the growth of some gram-positive bacteria and several fungi, including its own producing organism, Bipolaris sorokiniana[1]. This suggests a role in outcompeting other microorganisms in its ecological niche.

Conclusion and Future Perspectives

This compound remains a molecule of significant interest in the fields of phytopathology, natural product chemistry, and drug discovery. The elucidation of its biosynthetic pathway opens up new possibilities for metabolic engineering to produce novel derivatives with altered biological activities. Further research into its precise molecular targets in both plant and microbial cells could lead to the development of more effective and targeted agrochemicals. The unique chemical scaffold of this compound also presents an attractive starting point for the synthesis of new compounds with potential therapeutic applications. This guide provides a solid foundation for researchers to build upon, fostering further exploration of this fascinating and important natural product.

References

- Carlson, H., Nilsson, P., Jansson, H. B., & Odham, G. (1991). Characterization and determination of this compound, a toxin from the plant pathogenic fungus Bipolaris sorokiniana, using liquid-chromatography mass-spectrometry. Journal of Microbiological Methods, 13(4), 259-269.

- Apoga, D., Åkesson, H., Jansson, H. B., & Odham, G. (2002). Relationship between production of the phytotoxin this compound and virulence in isolates of the plant pathogenic fungus Bipolaris sorokiniana.

- de Mayo, P., Spencer, E. Y., & White, R. W. (1965). Terpenoids. VIII. The immediate precursors of helminthosporal and helminthosporol. Canadian Journal of Chemistry, 43(6), 1307-1315.

- Liljeroth, E., Franzon, B., & Ivarson, K. (1993). This compound, a phytotoxin from Bipolaris sorokiniana. In Developments in Plant Pathology (Vol. 2, pp. 247-251). Springer, Dordrecht.

- de Mayo, P., Spencer, E. Y., & White, R. W. (1961). Helminthosporal, the toxin from Helminthosporium sativum. I. Isolation and characterization. Canadian Journal of Chemistry, 39(8), 1608-1612.

- Ludwig, R. A. (1957). Toxin production by Helminthosporium sativum PK & B. and its significance in disease development. Canadian Journal of Botany, 35(3), 291-303.

- Nilsson, P., Åkesson, H., Jansson, H. B., & Odham, G. (1996). Production and release of the phytotoxin this compound by Bipolaris sorokiniana during growth. FEMS Microbiology Ecology, 21(2), 157-164.

- Åkesson, H., & Jansson, H. B. (1996). This compound, a phytotoxin from Bipolaris sorokiniana. In Modern fungicides and antifungal compounds (pp. 133-138). Intercept Ltd.

- Zhang, H., Zhao, H., Huang, Y., & Zou, Y. (2024).

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. scispace.com [scispace.com]

- 7. acgpubs.org [acgpubs.org]

An In-Depth Technical Guide to the Prehelminthosporol-Producing Fungus Bipolaris sorokiniana

Abstract

Bipolaris sorokiniana (teleomorph: Cochliobolus sativus) is a ubiquitous and devastating fungal pathogen of cereal crops, causing significant yield losses worldwide through diseases such as spot blotch, common root rot, and black point. Beyond its agricultural impact, this fungus is a prolific producer of a diverse array of secondary metabolites, among which the sesquiterpenoid prehelminthosporol holds considerable interest for its potent biological activities. This technical guide provides a comprehensive overview of Bipolaris sorokiniana as a producer of this compound, intended for researchers, scientists, and drug development professionals. The guide delves into the biology of the fungus, the biosynthesis of this compound, detailed methodologies for its cultivation, extraction, and purification, and an exploration of its known and potential applications in drug discovery and development.

The Fungus: Bipolaris sorokiniana

Bipolaris sorokiniana is a hemibiotrophic fungus, meaning it has both biotrophic (feeding on living host tissue) and necrotrophic (feeding on dead host tissue) phases during its infection cycle. This adaptability contributes to its success as a pathogen on a wide range of gramineous hosts, most notably wheat and barley.

1.1. Taxonomy and Morphology

-

Taxonomy: Ascomycota, Dothideomycetes, Pleosporales, Pleosporaceae, Bipolaris.

-

Morphology: The fungus is characterized by the production of dark, septate conidia (asexual spores) that are typically curved and fusiform. These conida are the primary means of dispersal and infection.

1.2. Pathogenicity and Disease Cycle

The disease cycle of B. sorokiniana begins with the germination of conidia on the host surface. The germ tube differentiates into an appressorium, a specialized infection structure that penetrates the host cuticle and cell wall. The fungus initially grows biotrophically, but later switches to a necrotrophic lifestyle, causing the characteristic necrotic lesions of spot blotch. The production of phytotoxins, including this compound, is a key factor in the virulence of B. sorokiniana, aiding in the killing of host cells.

This compound: A Bioactive Sesquiterpenoid

This compound is a sesquiterpenoid phytotoxin and the principal secondary metabolite of interest produced by B. sorokiniana.

2.1. Chemical Structure

This compound has the chemical formula C₁₅H₂₄O₂. Its structure features a tricyclic system with a hemiacetal functional group.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₄O₂ | |

| Molecular Weight | 236.35 g/mol | |

| CAS Number | 1619-13-2 |

2.2. Biosynthesis of this compound

The biosynthesis of sesquiterpenoids in fungi originates from the mevalonate pathway, leading to the precursor farnesyl pyrophosphate (FPP). While the complete biosynthetic pathway of this compound in B. sorokiniana is yet to be fully elucidated, genomic studies have identified putative gene clusters involved in sesquiterpenoid production.

Recent research suggests the involvement of a sesquiterpene synthase (STC) and cytochrome P450 monooxygenases. Genome mining of B. sorokiniana has revealed several putative STC genes. One particular gene cluster, designated STC8, is believed to be involved in the biosynthesis of seco-sativene-type sesquiterpenoids, a class to which this compound belongs. This cluster contains genes encoding an STC, a cytochrome P450, an acetyltransferase, and a decarboxylase.

The proposed initial step is the cyclization of FPP by a sesquiterpene synthase to form the sativene skeleton. Subsequent oxidation reactions, likely catalyzed by cytochrome P450 monooxygenases, would then modify the sativene backbone to yield this compound and its derivatives.

Caption: Proposed biosynthetic pathway of this compound from FPP.

Methodologies for Production, Extraction, and Analysis

3.1. Cultivation of Bipolaris sorokiniana for this compound Production

Optimizing culture conditions is critical for maximizing the yield of secondary metabolites.

Protocol 1: Liquid Culture of Bipolaris sorokiniana

-

Media Preparation: Prepare Potato Dextrose Broth (PDB). For 1 liter, suspend 24 g of PDB powder in 1 L of distilled water and mix thoroughly.

-

Sterilization: Autoclave the medium at 121°C for 15 minutes.

-

Inoculation: Aseptically inoculate the cooled PDB with a mycelial plug or a spore suspension of B. sorokiniana.

-

Incubation: Incubate the culture at 25-28°C for 14-21 days with shaking (150 rpm) to ensure adequate aeration.

3.2. Extraction and Purification of this compound

Protocol 2: Extraction and Purification

-

Harvesting: After the incubation period, separate the mycelium from the culture broth by filtration through cheesecloth or a similar filter.

-

Extraction:

-

Culture Filtrate: Extract the filtrate three times with an equal volume of ethyl acetate in a separatory funnel.

-

Mycelium: Lyophilize the mycelial biomass and then extract it with methanol or a chloroform-methanol mixture.

-

-

Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Purification:

-

Silica Gel Chromatography: Subject the crude extract to column chromatography on silica gel. Elute with a gradient of n-hexane and ethyl acetate.

-

High-Performance Liquid Chromatography (HPLC): For final purification, use a reversed-phase C18 column with a mobile phase of acetonitrile and water.

-

Caption: Workflow for the extraction and purification of this compound.

3.3. Quantification of this compound

3.3.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a sensitive method for the quantification of this compound.

Protocol 3: GC-MS Analysis

-

Derivatization: Silylate the purified this compound sample with a reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to increase its volatility.

-

Injection: Inject the derivatized sample into a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).

-

Analysis: Use a temperature gradient program to separate the components. The mass spectrometer is operated in electron ionization (EI) mode, and quantification is performed using selected ion monitoring (SIM).

Table 2: Representative GC-MS Parameters

| Parameter | Value |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Oven Program | 100°C (1 min), then 10°C/min to 280°C (5 min) |

| MS Ionization | Electron Ionization (70 eV) |

3.3.2. High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection can also be used for quantification.

Protocol 4: HPLC Analysis

-

Sample Preparation: Dissolve the purified sample in the mobile phase.

-

Injection: Inject the sample into an HPLC system with a C18 column.

-

Analysis: Use an isocratic or gradient elution with a mobile phase of acetonitrile and water. Detection is typically performed at around 210 nm.

Biological Activities and Potential Applications

This compound exhibits a range of biological activities that make it a molecule of interest for further investigation.

4.1. Phytotoxicity and Mechanism of Action

This compound is a potent phytotoxin that disrupts plant cell membranes, leading to electrolyte leakage and cell death. Its amphiphilic nature allows it to insert into the lipid bilayer, altering membrane fluidity and permeability. This disruption of cellular integrity is a key factor in the virulence of B. sorokiniana.

4.2. Antimicrobial Activity

This compound has demonstrated inhibitory activity against some Gram-positive bacteria and other fungi. This suggests its potential as a lead compound for the development of new antimicrobial agents, particularly in an era of increasing antibiotic resistance.

4.3. Potential in Drug Development

While research is still in its early stages, the biological activities of this compound suggest several avenues for drug development:

-

Herbicides: Its potent phytotoxicity could be harnessed for the development of novel, bio-based herbicides.

-

Antimicrobials: Further investigation into its spectrum of activity and mechanism of action could lead to the development of new antibacterial or antifungal drugs.

-

Anti-inflammatory and Anticancer Potential: Some sesquiterpenoids from B. sorokiniana have shown anti-inflammatory effects. While specific data on this compound is limited, its cytotoxic nature warrants investigation into its potential as an anticancer agent. Further studies are needed to evaluate its efficacy and selectivity against cancer cell lines.

Caption: Biological activities and potential applications of this compound.

Future Perspectives and Conclusion

Bipolaris sorokiniana is a rich source of bioactive secondary metabolites, with this compound being a prominent example. While significant progress has been made in understanding its production and biological activities, several areas warrant further investigation. A complete elucidation of the this compound biosynthetic pathway, including the functional characterization of the involved enzymes, will be crucial for potential synthetic biology approaches to enhance its production. Furthermore, a more in-depth exploration of its pharmacological properties, including its antimicrobial spectrum, anticancer potential, and mechanisms of action, is necessary to fully assess its viability as a lead compound for drug discovery. This technical guide provides a solid foundation for researchers to build upon in their efforts to unlock the full potential of this compound and other natural products from this important fungal species.

References

- Kumar, J., Schäfer, P., Hückelhoven, R., Langen, G., Baltruschat, H., Stein, E., Nagarajan, S., & Kogel, K. H. (2002). Bipolaris sorokiniana, a cereal pathogen of global concern: cytological and molecular approaches towards better control.

- Gupta, P. K., & Joshi, A. K. (2017). Biology of B. sorokiniana (syn. Cochliobolus sativus) in genomics era. Journal of Plant Biochemistry and Biotechnology, 27(2), 123-138.

- Acharya, B., Gupta, P. K., & Chand, R. (2018). Bipolaris sorokiniana (Sacc.) Shoem.

- Kumar, J., et al. (2002). Bipolaris sorokiniana, a cereal pathogen of global concern: cytological and molecular approaches towards better control.

- Apoga, D., Åkesson, H., Jansson, H. B., & Odham, G. (2002). Relationship between production of the phytotoxin this compound and virulence in isolates of the plant pathogenic fungus Bipolaris sorokiniana.

- Li, H., et al. (2021). A novel effector, CsSp1, from Bipolaris sorokiniana, is essential for colonization in wheat and is also involved in triggering host immunity.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Carlson, H., Nilsson, P., Jansson, H. B., & Odham, G. (1991). Characterization and determination of this compound, a toxin from the plant pathogenic fungus Bipolaris sorokiniana, using liquid chromatography/mass spectrometry. Journal of Microbiological Methods, 14(3), 191-201.

- Benchchem. (n.d.). High-Performance Liquid Chromatography (HPLC)

- Nilsson, P., et al. (1996). Production and release of the phytotoxin this compound by Bipolaris sorokiniana during growth. FEMS Microbiology Ecology, 20(3), 159-165.

- Berestetskiy, A., et al. (2020). Analysis and Isolation of Secondary Metabolites of Bipolaris sorokiniana by Different Chromatography Techniques and the Spectrum of Their Biological Activity. Applied Biochemistry and Microbiology, 56(5), 569–582.

- Olbe, M., Sommarin, M., Gustafsson, M., & Lundborg, T. (1995). Effect of the fungal pathogen Bipolaris sorokiniana toxin pre-helminthosporol on barley root plasma membrane vesicles.

- Yin, Q., et al. (2025). New sesquiterpenoids with anti-inflammatory effects from phytopathogenic fungus Bipolaris sorokiniana 11134. PubMed.

- Phan, C. S., et al. (2019). Bipolenins K-N: New sesquiterpenoids from the fungal plant pathogen Bipolaris sorokiniana. Beilstein Journal of Organic Chemistry, 15, 2020-2028.

Chemical structure and properties of Prehelminthosporol

An In-depth Technical Guide to Prehelminthosporol: Chemical Structure, Properties, and Biological Activity

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a sesquiterpenoid natural product of significant interest due to its potent phytotoxic activity. Produced primarily by the plant pathogenic fungus Bipolaris sorokiniana, the causal agent of various diseases in cereal crops, this molecule plays a crucial role in the fungus-host interaction. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biosynthesis, and biological activities of this compound. We delve into its mechanism of action as a phytotoxin, detail established experimental protocols for its isolation and analysis, and discuss its potential for broader applications. This document is intended for researchers, scientists, and drug development professionals in the fields of natural product chemistry, plant pathology, and agrochemical development.

Introduction to this compound

This compound is a bicyclic sesquiterpenoid first identified as a major secondary metabolite produced by the fungus Bipolaris sorokiniana (teleomorph: Cochliobolus sativus).[1] This fungus is a globally significant pathogen responsible for diseases such as spot blotch, root rot, and seedling blight in critical cereal crops like barley and wheat.[1] this compound is recognized as a non-host-specific phytotoxin, meaning it can cause damage to a range of plant species.[1][2] Its production is directly correlated with the virulence of the fungal isolate, highlighting its importance in the disease process.[3][4] The molecule is a precursor to other bioactive compounds, including helminthosporal and sorokinianin, and its unique structure and potent biological effects make it a subject of ongoing scientific inquiry.[5][6]

Chemical Structure and Physicochemical Properties

Structural Elucidation

This compound possesses a complex tricyclic ether structure. Its molecular formula is C₁₅H₂₄O₂.[7] The IUPAC name is 1-methyl-2-methylidene-9-propan-2-yl-5-oxatricyclo[5.4.0.0³,⁸]undecan-4-ol.[7] Structurally, it is classified as a seco-sativene sesquiterpenoid.[1] A key feature of this compound is that it naturally occurs as a mixture of epimers, which differ in the stereochemistry at the hemiacetal carbon.[1] This structural complexity has been elucidated through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[1][8]

Physicochemical Characteristics

This compound is a hydrophobic molecule with limited thermal stability.[1] Its low solubility in water is a significant property, influencing its distribution and interaction in biological systems.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₄O₂ | [7] |

| Molecular Weight | 236.35 g/mol | [7] |

| IUPAC Name | 1-methyl-2-methylidene-9-propan-2-yl-5-oxatricyclo[5.4.0.0³,⁸]undecan-4-ol | [7] |

| CAS Number | 1619-13-2 | [7] |

| Appearance | Not specified in results; likely an oil or solid | |

| Solubility | Low water solubility (0.15 µg/µL) | [1] |

| Thermal Stability | Restricted thermal stability | [1] |

| Classification | Sesquiterpenoid, Natural Product | [1][9] |

Natural Occurrence and Biosynthesis

Fungal Sources and Localization

The primary natural source of this compound is the ascomycete fungus Bipolaris sorokiniana.[2] It has also been detected in other related species, including B. setariae, B. zeicola, and B. victoriae, suggesting a conserved biosynthetic capability among these closely-related fungi.[3][10] Within the fungus, this compound is found in high concentrations in the hyphae and latent conidia (spores) and is a major component of the extracellular matrix (ECM) that surrounds the hyphae during plant infection.[1][2] This localization suggests its role in facilitating the initial stages of host penetration.[2]

Biosynthesis Pathway

As a sesquiterpenoid, this compound is derived from the isoprenoid pathway. While the complete biosynthetic gene cluster and enzymatic steps are not yet fully elucidated, it is understood to be a precursor to other toxins.[5] It is suggested that this compound is the precursor to helminthosporal, another potent phytotoxin.[5][6] The biosynthesis of these complex fungal metabolites often involves multiple enzymes, including terpene cyclases and cytochrome P450 monooxygenases, encoded within a dedicated biosynthetic gene cluster.[11][12]

Biological Activity and Mechanism of Action

This compound exhibits a range of biological activities, with its role as a phytotoxin being the most extensively studied.

Phytotoxicity

This compound's phytotoxicity is central to the pathogenesis of B. sorokiniana. It is non-host-specific and causes visible symptoms like lesions, stunting, and chlorosis on infected plants.[2]

-

Mechanism of Action: The primary mode of action is the disruption of cell membrane integrity, which leads to electrolyte leakage.[2] It is also thought to be involved in dissolving the protective wax layer on leaves, aiding fungal invasion.[2] At a cellular level, this compound disrupts vital energy-producing processes by inhibiting photophosphorylation in chloroplasts and oxidative phosphorylation in mitochondria.[1] It also interferes with the function of plasma membrane-associated enzymes.[13]

-

Dose-Dependent Effects: The compound displays a biphasic dose-response in some plant systems. For instance, in wheat coleoptile bioassays, it inhibits growth at higher concentrations (10⁻³ M and 10⁻⁴ M) but significantly promotes growth at a lower concentration (10⁻⁵ M).[2][14] This suggests a complex interaction with plant hormonal pathways, potentially involving auxins or gibberellins.[9]

Antimicrobial Activity and Other Effects

Beyond its effects on plants, this compound has demonstrated inhibitory activity against some gram-positive bacteria and several fungi, including its producer B. sorokiniana.[2] This suggests a potential role in competitive interactions with other microbes in its environment. In terms of animal toxicity, it has been shown to be non-toxic to chicks at a dose of 450 mg/kg, indicating a degree of selectivity.[2][9]

Table 2: Summary of this compound's Biological Activities

| Activity | Organism/System | Effect | Concentration/Dose | Source |

| Phytotoxicity | Wheat Coleoptiles | Growth Inhibition | 10⁻³ M, 10⁻⁴ M | [2] |

| Wheat Coleoptiles | Growth Promotion | 10⁻⁵ M | [2] | |

| Bean Plants | Leaf Bending | 10⁻² M | [2] | |

| Corn Plants | Stunting, Chlorosis | Not specified | [2] | |

| Antimicrobial | Gram-positive bacteria | Growth Inhibition | Not specified | [2] |

| Fungi (B. sorokiniana) | Growth Inhibition | Not specified | [2] | |

| Animal Toxicity | Chicks | No toxic effects | 450 mg/kg | [2][9] |

Experimental Protocols and Methodologies

Isolation and Purification of this compound

This protocol outlines a general method for extracting and purifying this compound from fungal cultures, adapted from methodologies described in the literature.[13]

Objective: To isolate this compound from liquid cultures of B. sorokiniana.

Methodology:

-

Fungal Cultivation: Inoculate a suitable liquid medium with conidia of B. sorokiniana. Incubate for 8-15 days at approximately 20°C to allow for mycelial growth and toxin production.[13]

-

Harvesting: Separate the mycelium from the culture filtrate by filtration.

-

Extraction:

-

From Culture Filtrate: Perform a liquid-liquid extraction of the filtrate using an organic solvent such as diethyl ether or chloroform.[13]

-

From Mycelium: Lyophilize (freeze-dry) the mycelium, grind it into a fine powder, and extract with an appropriate organic solvent.

-

-

Solvent Removal: Evaporate the organic solvent from the combined extracts under reduced pressure or a stream of nitrogen.

-

Purification:

Caption: Workflow for the isolation and purification of this compound.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

A reliable method for quantifying this compound involves GC-MS analysis after derivatization.[3][13]

Objective: To quantify this compound concentration in fungal extracts.

Methodology:

-

Extraction: Extract this compound from the sample (mycelium or culture filtrate) as described above.

-

Solid-Phase Extraction (SPE): Clean the crude extract using an SPE column to remove interfering compounds.[13]

-

Derivatization: Evaporate the solvent and treat the dried extract with a silylating agent (e.g., BSTFA) to form a trimethylsilyl (TMS) derivative. This step is crucial as it increases the volatility and thermal stability of the analyte for GC analysis.[13]

-

GC-MS Analysis: Inject the derivatized sample into a GC-MS system. Use an appropriate temperature program and a non-polar capillary column.

-

Quantification: Monitor characteristic ions for the this compound-TMS derivative using Selected Ion Monitoring (SIM) for high sensitivity and specificity. The detection limit for this method can be as low as ~5 ng/µL.[3][13]

Caption: Conceptual diagram of this compound's phytotoxic mechanisms.

Conclusion and Future Perspectives

This compound stands out as a pivotal molecule in the study of plant-pathogen interactions, particularly for diseases caused by Bipolaris sorokiniana. Its well-characterized role in disrupting plant cell membranes and metabolic functions underscores its importance to fungal virulence. The dose-dependent dual effects of growth inhibition and promotion suggest a sophisticated interaction with host signaling networks that warrants further investigation.

Future research should focus on several key areas:

-

Biosynthetic Pathway Elucidation: Identifying and characterizing the complete gene cluster responsible for this compound synthesis could enable metabolic engineering approaches to control fungal virulence or, conversely, to overproduce the compound for further study.

-

Molecular Target Identification: Pinpointing the specific plant proteins or receptors that this compound interacts with will provide a deeper understanding of its mechanism of action and could reveal new targets for fungicides.

-

Agrochemical and Pharmacological Potential: Given its potent biological activity, this compound and its derivatives could serve as scaffolds for the development of novel, bio-based herbicides.[14] Furthermore, its selective antimicrobial properties could be explored for other applications, although this requires more extensive investigation.

References

- ResearchGate. (n.d.). This compound, a Phytotoxin from Bipolaris Sorokiniana.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.

- ResearchGate. (n.d.). Characterization and Determination of this compound, A Toxin from the Plant Pathogenic Fungus Bipolaris-Sorokiniana, Using Liquid-Chromatography Mass-Spectrometry.

- ResearchGate. (n.d.). Production and Release of the Phytotoxin this compound by Bipolaris-Sorokiniana During Growth.

- Lund University Research Portal. (n.d.). Relationship between production of the phytotoxin this compound and virulence in isolates of the plant pathogenic fungus Bipolaris sorokiniana.

- Canadian Science Publishing. (n.d.). TERPENOIDS: VIII. THE IMMEDIATE PRECURSORS OF HELMINTHOSPORAL AND HELMINTHOSPOROL.

- ResearchGate. (n.d.). (PDF) Relationship Between Production of the Phytotoxin this compound and Virulence in Isolates of the Plant Pathogenic Fungus Bipolaris sorokiniana.

- ResearchGate. (n.d.). New Helminthosporal Analogues with Plant-Growth Regulatory Properties Synthesized via Oxyallyl Cation.

- Lund University Research Portal. (n.d.). Relationship between production of the phytotoxin this compound and virulence in isolates of the plant pathogenic fungus Bipolaris sorokiniana.

- National Center for Biotechnology Information. (2022). Biosynthesis of Fungal Natural Products Involving Two Separate Pathway Crosstalk.

- National Center for Biotechnology Information. (n.d.). Genome mining and biosynthetic pathways of marine-derived fungal bioactive natural products.

- National Center for Biotechnology Information. (2017). Spectral Information. PubChem.

- Lund University Research Portal. (n.d.). Relationship between production of the phytotoxin this compound and virulence in isolates of the plant pathogenic fungus Bipolaris sorokiniana.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. portal.research.lu.se [portal.research.lu.se]

- 4. portal.research.lu.se [portal.research.lu.se]

- 5. researchgate.net [researchgate.net]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. This compound | C15H24O2 | CID 6451296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. portal.research.lu.se [portal.research.lu.se]

- 11. Biosynthesis of Fungal Natural Products Involving Two Separate Pathway Crosstalk - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Genome mining and biosynthetic pathways of marine-derived fungal bioactive natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

A Technical Guide to the Natural Occurrence and Analysis of Prehelminthosporol in Plant Pathogens

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Prehelminthosporol is a sesquiterpenoid phytotoxin naturally produced by several species of phytopathogenic fungi, most notably Bipolaris sorokiniana. As a non-host-specific virulence factor, it plays a crucial role in the pathogenesis of diseases like spot blotch and common root rot in vital cereal crops such as barley and wheat. The toxin facilitates infection by disrupting plant cell membrane integrity, leading to electrolyte leakage and cell death. Understanding the natural occurrence, biosynthesis, and mechanism of action of this compound is paramount for developing effective disease management strategies and exploring its potential applications in agrochemistry. This guide provides an in-depth overview of the fungal producers of this compound, its biosynthetic origins, its role in plant disease, and detailed, field-proven methodologies for its isolation, characterization, and quantification.

Introduction to this compound: A Key Fungal Virulence Factor

This compound (C₁₅H₂₂O₂) is a hydrophobic sesquiterpene first identified as the most abundant and active phytotoxin from the plant parasitic fungus Bipolaris sorokiniana (teleomorph: Cochliobolus sativus).[1][2][3] This compound is a member of a larger family of related metabolites, including helminthosporol and helminthosporal, produced by this fungal genus.[4][5] Unlike host-specific toxins that target particular plant genotypes, this compound exhibits broad toxicity, contributing significantly to the pathogen's ability to infect a wide range of gramineous hosts.[1] Its amphiphilic nature is key to its primary biological activity: the disruption of cellular membranes.[1][2] The study of this compound is not only critical for understanding the molecular basis of plant-pathogen interactions but also opens avenues for the development of novel herbicides or fungicides.

Natural Occurrence of this compound

The ability to synthesize this compound is conserved among several closely related species within the Bipolaris genus, highlighting a shared evolutionary strategy for pathogenesis. Bipolaris sorokiniana remains the most studied producer, causing significant yield losses in cereal crops worldwide.[1][3][6] Research has confirmed its production in other pathogenic species as well.[7][8]

Table 1: Documented Fungal Producers of this compound

| Fungal Species | Common Associated Disease(s) | Primary Host(s) | Reference(s) |

| Bipolaris sorokiniana (syn. Helminthosporium sativum) | Spot blotch, common root rot, seedling blight | Barley, Wheat, Rye, Grasses | [1][2][3] |

| Bipolaris setariae | Leaf spot | Setaria (Foxtail grasses) | [7][8] |

| Bipolaris zeicola | Leaf spot, ear rot | Maize (Corn) | [7][8] |

| Bipolaris victoriae | Victoria blight | Oats | [7][8] |

| Bipolaris sp. (Johnson grass pathogen) | Leaf blight | Johnson grass | [2] |

The Sesquiterpenoid Biosynthetic Pathway

This compound originates from the universal terpenoid pathway, which is fundamental to fungal secondary metabolism.[9] The synthesis begins with acetyl-CoA and proceeds through the mevalonate pathway to generate the C₅ building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These units are sequentially condensed to form the C₁₅ precursor, farnesyl pyrophosphate (FPP), which is the direct antecedent for all sesquiterpenoids. A specific terpene cyclase enzyme then catalyzes the complex cyclization of FPP, forming the characteristic carbon skeleton of this compound. Subsequent tailoring reactions, likely involving oxidation, finalize the structure.

Caption: Generalized biosynthetic pathway for this compound.

Role in Pathogenesis and Mechanism of Action

This compound is a key weapon in the fungal arsenal, acting during the early stages of infection.[10] It is released from germinating conidia and secreted by growing hyphae, accumulating in the extracellular matrix (ECM) that surrounds the fungus and mediates contact with the host plant.[1]

Primary Mechanisms of Action:

-

Membrane Disruption: The toxin's primary mode of action is the disruption of the plant plasma membrane's integrity. This leads to the uncontrolled leakage of electrolytes and vital cellular contents, ultimately causing necrosis.[1] This effect is non-specific and contributes to the characteristic lesions seen in spot blotch disease.

-

Cuticle Degradation: Evidence suggests this compound may aid in dissolving the protective waxy layer of leaves, facilitating easier penetration by the fungal hyphae.[1]

-

Correlation with Virulence: A positive correlation exists between the amount of this compound produced by a fungal isolate and its virulence, particularly in isolates with low to moderate toxin production.[1][7][8] This underscores its importance as a pathogenicity factor.

Caption: Mechanism of this compound-induced plant cell necrosis.

Methodologies for Investigation

The analysis of this compound requires a multi-step approach encompassing fungal cultivation, metabolite extraction, purification, and analytical characterization. The protocols described below are self-validating through the inclusion of controls and confirmation by orthogonal analytical methods.

Fungal Culture for Toxin Production

-

Rationale: Liquid culture provides a controlled environment to generate sufficient fungal biomass and promote the secretion of secondary metabolites like this compound into the medium. Potato Dextrose Broth (PDB) is a common, nutrient-rich medium that supports robust growth of Bipolaris species.[4][9]

-

Step-by-Step Protocol:

-

Inoculum Preparation: Aseptically transfer a small agar plug from a mature (7-10 day old) culture of B. sorokiniana grown on Potato Dextrose Agar (PDA) into a 250 mL Erlenmeyer flask containing 50 mL of sterile Potato Dextrose Broth (PDB).

-

Incubation: Incubate the flask at 25°C on a rotary shaker at 120 rpm for 5-7 days to generate a seed culture.

-

Scale-Up: Transfer the seed culture into a larger flask (e.g., 2 L) containing 1 L of sterile PDB.

-

Static Culture for Toxin Production: Incubate the large culture under static (non-shaking) conditions in the dark at room temperature for 15-21 days.[4][11] Static conditions often enhance secondary metabolite production.

-

Validation: A control flask containing only sterile PDB should be maintained under the same conditions to account for any media-derived artifacts.

-

Extraction and Purification Workflow

-

Rationale: this compound is a moderately polar, hydrophobic molecule. A liquid-liquid extraction with a solvent like ethyl acetate efficiently partitions the toxin from the aqueous culture medium. Subsequent chromatographic steps are necessary to separate it from other co-extracted fungal metabolites.

Caption: Experimental workflow for this compound isolation and purification.

-

Step-by-Step Protocol:

-

Separation: Separate the fungal mycelium from the culture broth by vacuum filtration through cheesecloth or Miracloth. The toxin is present in both the filtrate and the mycelium.[11][12]

-

Filtrate Extraction: Transfer the culture filtrate to a separatory funnel. Partition three times with an equal volume of ethyl acetate. The choice of ethyl acetate provides excellent recovery for moderately polar compounds while being less volatile and toxic than dichloromethane.

-

Mycelium Extraction (Optional but recommended): Homogenize the collected mycelium in a blender with acetone. Filter the homogenate and evaporate the acetone. Resuspend the residue in water and extract with ethyl acetate as in step 2.

-

Combine and Dry: Pool all ethyl acetate extracts and dry over anhydrous sodium sulfate to remove residual water.

-

Concentration: Evaporate the solvent under reduced pressure using a rotary evaporator at 40°C to yield a crude extract.[13]

-

Flash Chromatography: Apply the crude extract to a silica gel column. Elute with a stepwise gradient of increasing polarity, for example, from 100% hexane to 100% ethyl acetate.

-

Fraction Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) and stain with p-anisaldehyde or potassium permanganate to visualize spots. Pool the fractions containing the compound of interest.

-

Final Purification: For high purity, subject the pooled fractions to preparative High-Performance Liquid Chromatography (HPLC) on a C18 reverse-phase column.

-

Analytical Characterization and Quantification

-

Rationale: A combination of analytical techniques is required for unambiguous identification and accurate quantification. Mass spectrometry provides molecular weight information, while gas chromatography offers high resolution for quantification, especially after derivatization.

-

Key Methodologies:

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the preferred method for initial characterization. It provides the retention time and molecular weight of the compound (m/z for [M+H]⁺ or [M-H]⁻). It is highly sensitive and does not require derivatization.[2]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides excellent separation and structural information through fragmentation patterns. However, this compound contains hydroxyl groups that make it non-volatile. Therefore, derivatization to its trimethylsilyl (TMS) ether is required before analysis.[7][8][12] This method is highly sensitive, with detection limits in the low nanogram range, making it ideal for quantification in fungal or plant tissues.[8][12]

-

High-Performance Liquid Chromatography (HPLC): HPLC with a UV or Refractive Index (RI) detector can be used for purity checks and quantification if a pure standard is available for calibration.[2][14]

-

Implications for Agriculture and Drug Development

-

Crop Protection: Understanding the role of this compound in disease is crucial for breeding resistant crop varieties. Plants that can effectively detoxify or are less sensitive to the toxin may exhibit enhanced resistance to pathogens like B. sorokiniana.

-

Herbicide Development: As a natural phytotoxin, this compound and its derivatives serve as potential lead compounds for the development of new herbicides. Its mechanism of action—disrupting cell membranes—is a valuable target for weed control.

-

Antifungal Research: The biosynthetic pathway of this compound can be a target for novel fungicides. Inhibiting key enzymes like the specific sesquiterpene cyclase could prevent the pathogen from producing this critical virulence factor, thereby reducing its ability to cause disease.

Conclusion

This compound stands out as a significant secondary metabolite in the chemical ecology of several Bipolaris pathogens. Its role as a non-host-specific phytotoxin makes it a key determinant of virulence in diseases affecting major world crops. The methodologies outlined in this guide provide a robust framework for researchers to isolate, identify, and quantify this compound, paving the way for a deeper understanding of its pathogenic function and the exploration of its biotechnological potential. Future research focusing on the specific genes and enzymes in its biosynthetic pathway will be critical for developing targeted strategies to control the devastating diseases caused by its producers.

References

- UPLC-ESI-TOF-MS Profiling of Metabolome Alterations in Barley (Hordeum vulgare L.) Leaves Induced by Bipolaris sorokiniana. PubMed Central.

- Analysis and Isolation of Secondary Metabolites of Bipolaris sorokiniana by Different Chromatography Techniques and the Spectrum of Their Biological Activity.

- Cochliobolus sativus (root and foot rot). CABI Compendium.

- Disclosure of the Molecular Mechanism of Wheat Leaf Spot Disease Caused by Bipolaris sorokiniana through Comparative Transcriptome and Metabolomics Analysis.

- Polyketide-derived fungal metabolites from Bipolaris sorokiniana and their significance in the biosynthesis of sterigmatocystin and aflatoxin B1. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).

- This compound, a Phytotoxin from Bipolaris Sorokiniana.

- Characterization and Determination of this compound, A Toxin from the Plant Pathogenic Fungus Bipolaris-Sorokiniana, Using Liquid-Chromatography Mass-Spectrometry.

- Transcriptome analysis of Bipolaris sorokiniana - Hordeum vulgare provides insights into mechanisms of host-pathogen interaction.

- Relationship between production of the phytotoxin this compound and virulence in isolates of the plant pathogenic fungus Bipolaris sorokiniana. Lund University Research Portal.

- Role of toxins in etiology of spot blotch disease of barley. CABI Digital Library.

- Helminthosporal, the toxin from Helminthosporium sativum. I. Isolation and characterization.

- Relationship between production of the phytotoxin this compound and virulence in isolates of the plant pathogenic fungus Bipolaris sorokiniana. Lunds universitet.

- Relationship Between Production of the Phytotoxin this compound and Virulence in Isolates of the Plant Pathogenic Fungus Bipolaris sorokiniana.

- Cochliobolus s

- Production and Release of the Phytotoxin this compound by Bipolaris-Sorokiniana During Growth.

- Relationship between production of the phytotoxin this compound and virulence in isolates of the plant pathogenic fungus Bipolaris sorokiniana. FAO AGRIS.

- Cochliobolus s

- Production and release of the phytotoxin this compound by Bipolaris sorokiniana during growth. FEMS Microbiology Ecology, Oxford Academic.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Cochliobolus sativus - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. UPLC-ESI-TOF-MS Profiling of Metabolome Alterations in Barley (Hordeum vulgare L.) Leaves Induced by Bipolaris sorokiniana - PMC [pmc.ncbi.nlm.nih.gov]

- 7. portal.research.lu.se [portal.research.lu.se]

- 8. researchgate.net [researchgate.net]

- 9. Transcriptome analysis of Bipolaris sorokiniana - Hordeum vulgare provides insights into mechanisms of host-pathogen interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Relationship between production of the phytotoxin this compound and virulence in isolates of the plant pathogenic fungus Bipolaris sorokiniana [agris.fao.org]

- 12. portal.research.lu.se [portal.research.lu.se]

- 13. researchgate.net [researchgate.net]

- 14. Disclosure of the Molecular Mechanism of Wheat Leaf Spot Disease Caused by Bipolaris sorokiniana through Comparative Transcriptome and Metabolomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]

Biological activity of Prehelminthosporol as a phytotoxin

An In-Depth Technical Guide to the Biological Activity of Prehelminthosporol as a Phytotoxin

Abstract

This compound (PHL) is a sesquiterpenoid phytotoxin produced by the plant pathogenic fungus Bipolaris sorokiniana (teleomorph Cochliobolus sativus), the causative agent of spot blotch, seedling blight, and root rot in a variety of cereal crops.[1] As a non-host-specific toxin, PHL plays a significant role in the pathogenesis of the fungus, contributing to its virulence by inducing necrotic lesions and other deleterious effects on host plants.[2] This guide provides a comprehensive technical overview of the biological activity of this compound, detailing its mechanism of action, its varied effects on different plant species, and the established methodologies for its extraction, quantification, and bio-assessment. This document is intended for researchers in plant pathology, natural product chemistry, and agrochemical development seeking to understand and harness the phytotoxic properties of this potent fungal metabolite.

Introduction: The Role of this compound in Plant Disease

Bipolaris sorokiniana is a globally distributed pathogen that poses a significant threat to cereal production, particularly wheat and barley, in warmer, more humid growing regions.[3] The success of this pathogen is partly attributed to its production of a suite of phytotoxic secondary metabolites, of which this compound is the most abundant and active.[4] The production of PHL is directly linked to the virulence of B. sorokiniana isolates; strains that produce higher levels of the toxin tend to be more aggressive pathogens.[5][6]

PHL is synthesized during the hyphal growth of the fungus and is also stored in its conidia (spores).[4] Upon contact with a host plant surface and the presence of water, PHL is rapidly released from the spores, even prior to germination.[7] This strategy allows the fungus to begin compromising host tissue at the earliest stages of infection, facilitating penetration and colonization. The toxin is immunolocalized in high concentrations within the extracellular matrix (ECM) that surrounds the fungal hyphae, suggesting the ECM acts as a reservoir, concentrating the toxin at the host-pathogen interface.[1]

Mechanism of Phytotoxic Action

The phytotoxicity of this compound is primarily attributed to its ability to disrupt cellular membranes.[1][4] As an amphiphilic molecule, it can intercalate into the lipid bilayer of the plant cell's plasma membrane, leading to a loss of integrity.[4] This disruption results in the leakage of electrolytes and vital cellular contents, ultimately causing cell death and the formation of necrotic lesions.[1]

Beyond direct membrane damage, PHL's activity extends to other vital cellular processes:

-

Enzyme Inhibition: The toxin interferes with the function of enzymes located on the plasma membrane.[4][6]

-

Mitochondrial and Chloroplastic Disruption: PHL has been shown to disrupt critical energy-producing pathways, including oxidative phosphorylation in mitochondria and photophosphorylation in chloroplasts.[4] This dual attack on cellular respiration and photosynthesis severely compromises the plant cell's ability to generate ATP, accelerating cell death.

-

Cuticular Degradation: There is evidence to suggest that PHL may also be involved in dissolving the protective wax layer of leaves, further aiding fungal penetration.[1]

The multifaceted mechanism of PHL underscores its efficacy as a potent, non-host-specific phytotoxin.

Visualizing the Mechanism of Action

The following diagram illustrates the proposed sequence of events following the application of this compound to a plant cell.

Caption: Proposed phytotoxic mechanism of this compound (PHL) on a plant cell.

Phytotoxic Effects Across Different Plant Species

This compound exhibits a broad range of activity, though the specific symptoms and their severity can vary between plant species and the concentration of the toxin applied. This non-host-specificity is a key characteristic.[1]

| Plant Species | Concentration (M) | Observed Effect | Citation |

| Wheat (Triticum aestivum) | 10⁻³ - 10⁻⁴ | Inhibition of coleoptile growth | [1] |

| 10⁻⁵ | Significant promotion of coleoptile growth | [1] | |

| Bean (Phaseolus vulgaris) | 10⁻² | Bending of the first true leaves (within 48h) | [1] |

| 10⁻² (Acetate form) | Necrosis | [1] | |

| Corn (Zea mays) | Not specified | Stunting and chlorosis | [1] |

| Tobacco (Nicotiana tabacum) | Not specified | No induced response | [1] |

| Barley (Hordeum vulgare) | Not specified | Necrotic lesions similar to fungal infection | [1][8] |

The dose-dependent effect observed in wheat, where low concentrations stimulate growth while high concentrations are inhibitory, is a notable phenomenon that warrants further investigation for potential applications in plant growth regulation.

Methodologies for Studying this compound

A robust investigation into the phytotoxic properties of this compound requires standardized protocols for its extraction, quantification, and biological assessment.

Workflow for PHL Phytotoxicity Assessment

The diagram below outlines a typical experimental workflow for studying this compound.

Caption: General workflow for investigating this compound phytotoxicity.

Protocol 1: Extraction and Quantification of this compound

This protocol is adapted from methodologies used to quantify sesquiterpene metabolites from fungal cultures.[5][9][10]

Rationale: Accurate quantification is essential to correlate toxin production with fungal virulence and to perform dose-response experiments in bioassays. Gas Chromatography-Mass Spectrometry (GC-MS) provides high sensitivity and specificity for identifying and quantifying PHL after derivatization.

Methodology:

-

Culture Preparation: Grow B. sorokiniana isolates in a suitable liquid medium (e.g., Potato Dextrose Broth) for 8-15 days.

-

Separation: Separate the fungal mycelium from the culture filtrate by vacuum filtration.

-

Extraction:

-

From Filtrate: Perform a liquid-liquid extraction of the filtrate using an organic solvent like ethyl acetate or chloroform.

-

From Mycelium: Lyophilize and grind the mycelium. Perform a solid-liquid extraction using an appropriate solvent.

-

-

Pre-purification (Clean-up):

-

Combine the extracts and evaporate the solvent under reduced pressure.

-

Redissolve the residue in a minimal volume of solvent.

-

Pass the crude extract through a Solid Phase Extraction (SPE) cartridge (e.g., C18) to remove interfering compounds.

-

-

Derivatization for GC Analysis:

-

Evaporate the purified extract to dryness under a stream of nitrogen.

-

Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and an appropriate solvent (e.g., pyridine).

-

Heat the mixture (e.g., at 60°C for 30 minutes) to form the trimethylsilyl (TMS) derivative of PHL. This step increases the volatility and thermal stability of the molecule for GC analysis.

-

-

GC-MS Quantification:

-

Inject the derivatized sample into a GC-MS system equipped with a suitable capillary column (e.g., DB-5).

-

Develop a temperature program to achieve good separation of the PHL peaks.

-

Quantify the amount of PHL by comparing the peak area to a standard curve generated from a pure PHL standard. The detection limit for this method can be as low as ~5 ng/µL.[9][10]

-

Protocol 2: Leaf Infiltration Phytotoxicity Bioassay

This bioassay is a rapid method to observe the direct necrotic effects of PHL on plant leaf tissue.[2][11]

Rationale: This method bypasses the plant cuticle, delivering the toxin directly to the intercellular space. This ensures that the observed effects are due to the toxin's cellular activity and not limited by its ability to penetrate the leaf surface, providing a clear indication of its intrinsic phytotoxicity.

Methodology:

-

Plant Preparation: Grow healthy test plants (e.g., wheat, barley, or a susceptible genotype) to the 2-3 leaf stage.

-

Toxin Preparation: Prepare a stock solution of purified PHL in a solvent like ethanol or methanol. Create a dilution series (e.g., 10⁻³ M, 10⁻⁴ M, 10⁻⁵ M) in sterile distilled water containing a small amount of a surfactant (e.g., 0.01% Tween 20) to aid infiltration. A solvent-only solution serves as the negative control.

-

Infiltration:

-

Using a 1 mL needless syringe, gently press the opening against the underside (abaxial surface) of a fully expanded leaf.

-

Slowly depress the plunger to infiltrate a small area (~1 cm²) of the leaf with the toxin solution. The infiltrated area will appear darker and water-soaked.

-

Mark the infiltrated areas and label the leaves according to the treatment.

-

-

Incubation: Place the plants in a controlled environment (e.g., growth chamber with defined light, temperature, and humidity) for 24-72 hours.

-

Observation and Scoring:

-

At regular intervals, observe the infiltrated areas for the development of symptoms such as chlorosis (yellowing), water-soaking, and necrosis (browning/tissue death).

-

Score the severity of the symptoms on a predefined scale (e.g., 0 = no symptoms, 5 = complete necrosis of the infiltrated area).

-

Measure the diameter of the resulting lesions.

-

Future Outlook and Potential Applications

The potent, broad-spectrum phytotoxic activity of this compound makes it a subject of interest for agrochemical research. As the demand for new herbicidal modes of action grows, natural products like PHL offer promising scaffolds for the development of bio-herbicides.[12][13] Understanding its structure-activity relationships through the synthesis and testing of analogs could lead to the design of more selective and effective weed control agents.[14][15] Further research into the biosynthetic pathway of PHL could also open avenues for its biotechnological production.[16][17]

References

- This compound, a Phytotoxin

- Characterization and Determination of this compound, A Toxin from the Plant Pathogenic Fungus Bipolaris-Sorokiniana, Using Liquid-Chrom

- Relationship between production of the phytotoxin this compound and virulence in isolates of the plant pathogenic fungus Bipolaris sorokiniana. Lund University Research Portal.

- Extraction and characterisation of fungal toxin (Bipolaris sorokiniana) and its effect in different wheat genotypes. Journal of Pharmacognosy and Phytochemistry.

- Purification and Characterization of a Novel Toxin from Bipolaris sorokiniana, Causing Spot Blotch of Wheat and Analysis of Variability in the Pathogen.

- Bipolaris sorokiniana (Sacc.) Shoem.

- Proving the Mode of Action of Phytotoxic Phytochemicals. PMC - NIH.

- Role of toxins in etiology of spot blotch disease of barley.

- The Determin

- Production and Release of the Phytotoxin this compound by Bipolaris-Sorokiniana During Growth.

- Relationship between production of the phytotoxin this compound and virulence in isolates of the plant pathogenic fungus Bipolaris sorokiniana. Lunds universitet.

- (PDF) Relationship Between Production of the Phytotoxin this compound and Virulence in Isolates of the Plant Pathogenic Fungus Bipolaris sorokiniana.

- Production and release of the phytotoxin this compound by Bipolaris sorokiniana during growth. FEMS Microbiology Ecology, Oxford Academic.

- Natural Compounds as Next-Gener

- Elucidating the Phytotoxic Potential of Natural Compounds.

- (PDF) Extracellular Matrix, Esterase and the Phytotoxin this compound in Infection of Barley Leaves by Bipolaris sorokiniana.

- Phytotoxicity Evaluation of Leaf Extracts and Isolation of Phytotoxic Compounds from Trewia nudiflora Linn.

- Antifungal and Phytotoxic Activities of Isolated Compounds from Helietta parvifolia Stems. PMC - NIH.

- Relationship between production of the phytotoxin this compound and virulence in isolates of the plant pathogenic fungus Bipolaris sorokiniana. FAO AGRIS.

- Weed management based on n

- [Synthesis and biological activity of substance P analogs]. PubMed.

- Structure-activity relationship of anthelmintic cyclooctadepsipeptides. PubMed.

- Genome mining and biosynthetic pathways of marine-derived fungal bioactive n

Sources

- 1. researchgate.net [researchgate.net]

- 2. phytojournal.com [phytojournal.com]

- 3. cropj.com [cropj.com]

- 4. researchgate.net [researchgate.net]

- 5. portal.research.lu.se [portal.research.lu.se]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. phytopath.ca [phytopath.ca]

- 9. portal.research.lu.se [portal.research.lu.se]

- 10. Relationship between production of the phytotoxin this compound and virulence in isolates of the plant pathogenic fungus Bipolaris sorokiniana [agris.fao.org]

- 11. researchgate.net [researchgate.net]

- 12. Natural Compounds as Next-Generation Herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sbcpd.org [sbcpd.org]

- 14. [Synthesis and biological activity of substance P analogs] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Structure-activity relationship of anthelmintic cyclooctadepsipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Genome mining and biosynthetic pathways of marine-derived fungal bioactive natural products - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Prehelminthosporol in Plant Disease Development: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of prehelminthosporol, a significant sesquiterpenoid phytotoxin produced by the plant pathogenic fungus Bipolaris sorokiniana and its relatives. This document is intended for researchers, scientists, and drug development professionals investigating plant-pathogen interactions, fungal secondary metabolism, and novel modes of action for fungicides. We will delve into the biosynthesis of this compound, its multifaceted role in disease development, the plant's defense and detoxification mechanisms, and detailed protocols for its study.

Introduction to this compound: A Key Virulence Factor

This compound is a non-host-specific phytotoxin belonging to the sativene class of sesquiterpenoids. It is a key secondary metabolite produced by Bipolaris sorokiniana (teleomorph: Cochliobolus sativus), the causal agent of several devastating diseases in cereals like barley and wheat, including spot blotch, common root rot, and black point.[1][2] The production of this compound has been positively correlated with the virulence of B. sorokiniana isolates, highlighting its importance in the pathogen's ability to cause disease.[3][4]

This toxin is not exclusive to B. sorokiniana; its production has been observed in other Bipolaris species, such as B. setariae, B. zeicola, and B. victoriae, suggesting a conserved role in the pathogenicity of this fungal group.[3][5]

Biosynthesis of this compound in Bipolaris sorokiniana

The biosynthesis of sesquiterpenoids in fungi originates from the mevalonate pathway, leading to the formation of the C15 precursor, farnesyl pyrophosphate (FPP). The cyclization of FPP by a terpene cyclase is the committed step in the biosynthesis of the specific sesquiterpene skeleton.

While the complete biosynthetic gene cluster for this compound has not been definitively elucidated, genomic studies of B. sorokiniana have identified four putative sesquiterpene synthase genes: COCSADRAFT_31812, COCSADRAFT_346586, COCSADRAFT_83129, and COCSADRAFT_26102.[6][7][8] One of these is hypothesized to be responsible for the synthesis of the sativene backbone of this compound. Further research is needed to functionally characterize these enzymes.[6]

The proposed biosynthetic pathway involves the cyclization of FPP to form the sativene skeleton, which then undergoes a series of oxidative modifications by enzymes such as cytochrome P450 monooxygenases and dehydrogenases to yield this compound and its derivatives, including helminthosporol and helminthosporic acid.[7]

Caption: Proposed biosynthetic pathway of this compound from FPP.

Mode of Action and Role in Pathogenesis

This compound plays a crucial role in the infection process, from the initial stages of spore germination to the development of necrotic lesions.

Disruption of Host Cell Membranes

The primary mode of action of this compound is the disruption of plant cell membranes.[1][9] As an amphiphilic molecule, it can insert into the lipid bilayer, leading to increased membrane permeability and leakage of cellular contents. This disruption of cellular integrity is a key factor in the cell death and necrosis observed during infection.

Contribution to Fungal Adhesion and Penetration

This compound is found in high concentrations within the extracellular matrix (ECM) surrounding the hyphae of B. sorokiniana. This localization suggests a role in facilitating the adhesion of the fungus to the host leaf surface and may also be involved in dissolving the protective wax layer of the cuticle, aiding in penetration.[1]

Inhibition of Seed Germination and Seedling Growth

B. sorokiniana is a seed-borne pathogen, and this compound contributes to disease by inhibiting seed germination and stunting seedling growth, leading to poor crop establishment.[10][11]

Table 1: Effects of this compound and Related Compounds on Wheat

| Compound | Activity on Wheat Leaves | Activity on Wheat Seed Germination (at 100 ppm) | Reference |

| Helminthosporic acid | Weak necrotic activity | Not reported | [10] |

| Dihydrothis compound | Weak necrotic activity | Not reported | [10] |

| Helminthosporol | Not reported | Inhibitory | [6][7] |

Plant Defense and Detoxification Mechanisms

Plants have evolved sophisticated mechanisms to defend against pathogenic fungi and their toxins. The interaction with B. sorokiniana and its toxins triggers a complex defense response.

Plant Signaling in Response to Infection

Upon infection by B. sorokiniana, plants activate signaling pathways, including those mediated by salicylic acid (SA) and jasmonic acid (JA), which are key hormones in plant defense. This leads to the expression of pathogenesis-related (PR) proteins, which have antimicrobial activities. While direct studies on this compound's effect on these pathways are limited, it is likely that the cellular damage caused by the toxin acts as a damage-associated molecular pattern (DAMP), triggering the plant's immune response. This response includes an oxidative burst , the rapid production of reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂), which can have a dual role in both signaling and direct antimicrobial activity.[12][13][14][15] The activation of mitogen-activated protein kinase (MAPK) cascades is also a central part of the plant's defense signaling network, translating the perception of the pathogen into downstream defense responses.[16][17][18]

Caption: Simplified model of plant defense signaling in response to this compound.

Detoxification by Glycosylation